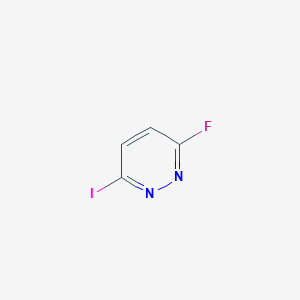

3-Fluoro-6-iodopyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-6-iodopyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FIN2/c5-3-1-2-4(6)8-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUYHRTXROUSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of 3 Fluoro 6 Iodopyridazine

Cross-Coupling Reactions of 3-Fluoro-6-iodopyridazine

The presence of two different halogen atoms on the pyridazine (B1198779) ring of this compound allows for regioselective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed reactions, enabling selective substitution at the 6-position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds with this compound. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com This reaction is highly versatile due to the commercial availability of a wide range of boronic acids and their derivatives, as well as the generally mild reaction conditions and tolerance of various functional groups. yonedalabs.comharvard.edu

In the case of this compound, the Suzuki-Miyaura reaction can be selectively carried out at the C-I bond. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively available in the surveyed literature, the reactivity of similar 6-chloropyridazinones in microwave-assisted Suzuki-Miyaura reactions with various arylboronic acids suggests that this compound would be a viable substrate. nih.gov The synthesis of 2-arylpyridines has also been achieved through the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) with hetero(aryl) boronic acids and their pinacol (B44631) esters. thieme-connect.de

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridazines Note: This table is based on reactions with related halogenated pyridazine compounds, as specific data for this compound was not available in the searched literature.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Moderate to Good | nih.gov |

| Pd(dppf)Cl₂ | - | K₂CO₃ | DMF/H₂O | 60 | Good | harvard.edu |

The Sonogashira coupling reaction is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgmdpi.com This reaction is particularly valuable for the synthesis of alkynyl-substituted heterocycles. The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl > OTf. mdpi.com

For this compound, the Sonogashira coupling would be expected to proceed selectively at the more reactive C-I position. Research on the closely related 6-bromo-3-fluoro-2-cyanopyridine has demonstrated successful Sonogashira coupling with a variety of terminal alkynes, affording the corresponding 6-alkynyl-3-fluoro-2-cyanopyridines in high yields. beilstein-journals.org These findings strongly suggest that this compound would be an excellent substrate for similar transformations. The synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines has also been achieved via a Sonogashira-type cross-coupling reaction. nih.gov

Table 2: Exemplary Sonogashira Coupling of a Related Halogenated Pyridine (B92270) Note: This data is for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, a structurally similar compound.

| Alkyne Partner | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Ethyl-4-ethynylbenzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 92 | beilstein-journals.org |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 93 | beilstein-journals.org |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. libretexts.orgpkusz.edu.cn This reaction is known for its tolerance of a wide range of functional groups, and the stability of organostannane reagents to air and moisture. libretexts.org A variety of sp²-hybridized groups, including aryl, vinyl, and heterocyclic moieties, can be transferred from the organotin reagent. libretexts.orgpkusz.edu.cn

Given the high reactivity of the C-I bond, this compound is an ideal electrophilic partner for Stille coupling reactions. The corresponding 3-fluoro-6-(tributylstannyl)pyridazine could also serve as the nucleophilic partner in a Stille coupling with various organic halides. While specific examples of Stille couplings involving this compound are not detailed in the provided search results, the general applicability of this reaction to heterocyclic systems, such as purines, is well-established. libretexts.org The use of additives like copper(I) salts and fluoride ions can enhance the reaction rate. organic-chemistry.org

Table 3: General Parameters for Stille Coupling Reactions Note: This table provides general conditions for Stille coupling as specific data for this compound was not found in the searched literature.

| Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | CuI | DMF | 50-100 | organic-chemistry.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane | Room Temp - 100 | organic-chemistry.org |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. libretexts.orgresearchgate.net This reaction is a powerful tool for the synthesis of substituted alkenes and is widely used in both academic and industrial research. mdpi.com The reaction typically proceeds with high trans selectivity. libretexts.org

This compound, as an aryl iodide, is expected to be a competent coupling partner in Heck reactions. It can react with various alkenes, such as acrylates and styrenes, to yield 6-alkenyl-3-fluoropyridazine derivatives. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. nih.gov

Table 4: General Conditions for Heck-Type Reactions with Aryl Halides Note: This table outlines typical conditions for Heck reactions, as specific examples with this compound were not available in the surveyed literature.

| Olefin Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMF | 100-120 | Good to Excellent | researchgate.net |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | Good | aablocks.com |

Other Metal-Catalyzed Coupling Reactions

Besides palladium, other transition metals such as copper and nickel are also effective catalysts for cross-coupling reactions involving aryl halides.

Copper-Catalyzed Reactions: Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, are a classical method for forming carbon-heteroatom bonds. Modern advancements have led to milder reaction conditions and broader substrate scope. libretexts.org Copper catalysts can be used for the C-N coupling of aryl iodides with various nitrogen nucleophiles, including amines and amides. libretexts.orgresearchgate.net These reactions are often advantageous due to the lower cost of copper compared to palladium. nih.gov While specific examples with this compound are not detailed, its aryl iodide moiety makes it a suitable candidate for such transformations.

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a powerful alternative to palladium for various cross-coupling reactions, including C-H activation and C-N bond formation. beilstein-journals.org Nickel is more earth-abundant and less expensive than palladium. Nickel-catalyzed reactions can sometimes offer different reactivity and selectivity profiles. For instance, nickel catalysis has been successfully employed for the C-H functionalization of nitrogen-containing heterocycles and the coupling of fluoroarenes with amines. beilstein-journals.orgresearchgate.net Given the presence of both C-I and C-F bonds, this compound could potentially undergo selective nickel-catalyzed cross-coupling reactions.

Copper-Catalyzed Trifluoromethylation

The introduction of a trifluoromethyl (CF3) group into heterocyclic systems is a key strategy in medicinal chemistry to enhance properties like metabolic stability and bioavailability. nih.gov Copper-catalyzed trifluoromethylation reactions have become a prominent method for this transformation, often targeting carbon-iodine bonds. nih.govnih.govbeilstein-journals.org

For this compound, the reaction would involve the displacement of the iodine atom at the C-6 position. The general mechanism for such transformations typically involves an in-situ generated [CuCF3] species from a copper source (e.g., CuI) and a trifluoromethylating agent (e.g., TMSCF3, Ruppert-Prakash reagent). nih.govresearchgate.net The reaction proceeds via oxidative addition of the copper complex to the C-I bond, followed by reductive elimination to form the C-CF3 bond. princeton.edu

While specific studies on this compound are not extensively documented, the reactivity of other iodo-heterocycles in similar reactions provides a strong precedent. nih.govresearchgate.net The reaction is expected to be highly selective for the C-6 position due to the much greater lability of the C-I bond compared to the C-F bond under these conditions.

Table 1: Plausible Copper-Catalyzed Trifluoromethylation of this compound

| Reagents & Conditions | Product | Notes |

|---|---|---|

| CuI (catalyst), Phenanthroline (ligand), TMSCF3, KF, DMSO, 60 °C | 3-Fluoro-6-(trifluoromethyl)pyridazine | Based on standard conditions for iodoarenes. nih.gov High selectivity for the C-I bond is expected. |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridazine ring is inherently electron-deficient, which makes it highly activated for nucleophilic aromatic substitution (SNAr). This reactivity is further influenced by the electronic effects of the halogen substituents.

Regioselectivity of Nucleophilic Attack on this compound

In this compound, nucleophilic attack can theoretically occur at either the C-3 or C-6 position. The regioselectivity is determined by a combination of factors:

Leaving Group Ability : Iodine is a significantly better leaving group than fluorine due to the weaker C-I bond and the greater stability of the iodide anion (I⁻) compared to the fluoride anion (F⁻).

Electronic Activation : The two ring nitrogen atoms withdraw electron density, activating all ring positions for nucleophilic attack. The fluorine atom also exerts a strong electron-withdrawing inductive effect, which would activate the ring, particularly the adjacent C-4 position for deprotonation and the ipso C-3 position for attack.

In most SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a Meisenheimer complex. However, the subsequent expulsion of the leaving group is also critical. Given the vastly superior leaving group ability of iodine, nucleophilic substitution is overwhelmingly expected to occur at the C-6 position. Studies on other 6-halopurine and dihalopyridine systems confirm that substitution typically occurs at the position bearing the better leaving group (I > Br > Cl > F). nih.govbyu.edu

Displacement of the Fluorine Atom

Displacement of the fluorine atom at C-3 is generally unfavorable compared to the displacement of iodine at C-6. Such a reaction would require harsh conditions or specific circumstances where the C-6 position is blocked or the nucleophile has a very high affinity for fluorine (fluorophilicity). In most standard SNAr conditions with common nucleophiles (e.g., amines, alkoxides, thiols), the fluorine atom would remain intact while the iodine atom is displaced. While SNAr reactions involving the displacement of fluorine are common, they typically occur when fluorine is the only leaving group present or is activated by strongly electron-withdrawing groups in the ortho or para positions. researchgate.netnih.gov

Displacement of the Iodine Atom

The displacement of the iodine atom at the C-6 position is the primary pathway for SNAr reactions on this compound. The reaction is facilitated by the electron-deficient pyridazine ring and the excellent leaving group ability of iodide. A wide variety of nucleophiles can be employed to introduce new functional groups at this position.

Table 2: Representative SNAr Reactions Involving Iodine Displacement

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Amine | R₂NH | 6-(Dialkylamino)-3-fluoropyridazine |

| Alkoxide | RONa | 6-Alkoxy-3-fluoropyridazine |

| Thiolate | RSNa | 6-(Alkylthio)-3-fluoropyridazine |

Halogen Dance Reactions and Regiochemical Control

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates along an aromatic or heteroaromatic ring. wikipedia.orgclockss.orgeurekaselect.com The mechanism typically involves deprotonation by a strong base (like lithium diisopropylamide, LDA) at a position ortho to a halogen, followed by a series of halogen-metal exchange steps that result in the halogen "dancing" to a more thermodynamically stable position. wikipedia.orgwhiterose.ac.uk

While this reaction is well-documented for various heterocycles like pyridines and thiophenes, clockss.orgwhiterose.ac.ukresearchgate.netacs.org its application to a pyridazine system is not established and likely disfavored. The electronic properties of the 1,2-diazine ring system present challenges:

Acidity of Ring Protons : The protons on the pyridazine ring are highly acidic due to the inductive effect of the two nitrogen atoms, potentially leading to competitive deprotonation at multiple sites.

Stability of Lithiated Intermediates : The stability of the key lithiated intermediates required for the halogen dance mechanism is uncertain and may be compromised by the presence of the adjacent nitrogen atoms, potentially leading to ring-opening or other side reactions.

Therefore, a controlled and predictable halogen dance reaction on this compound is considered mechanistically unlikely under typical conditions. Instead of a halogen dance, treatment with a strong base would more likely lead to direct deprotonation or other complex rearrangements.

Functional Group Interconversions on this compound

The C-I bond at the C-6 position is an excellent handle for a multitude of functional group interconversions (FGIs), particularly metal-catalyzed cross-coupling reactions. ub.eduvanderbilt.eduyoutube.comic.ac.ukyoutube.com These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds with high selectivity. The C-F bond at C-3 would generally remain unreactive under these conditions. nih.gov

Common cross-coupling reactions applicable to the C-6 position include:

Suzuki Coupling : Reaction with boronic acids or esters (R-B(OR)₂) in the presence of a palladium catalyst to form a C-C bond.

Sonogashira Coupling : Palladium- and copper-catalyzed reaction with terminal alkynes (R-C≡CH) to form C-C triple bonds.

Heck Coupling : Palladium-catalyzed reaction with alkenes to form a new C-C double bond.

Buchwald-Hartwig Amination : Palladium-catalyzed reaction with amines to form C-N bonds.

Stille Coupling : Palladium-catalyzed reaction with organostannanes (R-SnR'₃) to form C-C bonds.

These reactions offer a predictable and versatile route to a wide array of 6-substituted-3-fluoropyridazine derivatives.

Table 3: Potential Functional Group Interconversions at the C-6 Position

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-3-fluoropyridazine |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-3-fluoropyridazine |

| Buchwald-Hartwig Amination | Secondary amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | 6-(Dialkylamino)-3-fluoropyridazine |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 6-Alkyl/Aryl-3-fluoropyridazine |

Conversion of Halogens to Other Functionalities

The differential reactivity of the C-F and C-I bonds in this compound is a key feature that allows for selective functionalization. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making the iodine atom at the 6-position the primary site for substitution reactions, especially in palladium-catalyzed cross-coupling reactions. Conversely, the fluorine atom at the 3-position, while generally less reactive in cross-coupling, can be susceptible to nucleophilic aromatic substitution (SNAr), particularly when the attacking nucleophile is strong or when the reaction is conducted under forcing conditions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to halogenated pyridazines to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. In the case of this compound, the iodine atom is selectively replaced. For instance, the reaction of this compound with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate or potassium carbonate, would be expected to yield 3-fluoro-6-arylpyridazine derivatives. The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups on the boronic acid partner. frontiersin.orgresearchgate.netlookchem.com

Sonogashira Coupling: This coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, would lead to the formation of 6-alkynyl-3-fluoropyridazines. soton.ac.ukthalesnano.comorganic-chemistry.orgyoutube.com This transformation is valuable for introducing alkynyl moieties that can be further elaborated.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the synthesis of arylamines from aryl halides. The reaction of this compound with primary or secondary amines in the presence of a palladium catalyst and a strong base would selectively yield 6-amino-3-fluoropyridazine derivatives. The choice of phosphine (B1218219) ligand on the palladium catalyst is often crucial for achieving high yields and good functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr): While the iodine at the 6-position is the more reactive site in cross-coupling reactions, the fluorine atom at the 3-position can be displaced by strong nucleophiles through an SNAr mechanism. The electron-withdrawing effect of the two nitrogen atoms in the pyridazine ring activates the C-F bond towards nucleophilic attack. Reactions with strong nucleophiles such as alkoxides, thiolates, and certain amines can lead to the formation of 3-substituted-6-iodopyridazines. For example, reaction with sodium methoxide (B1231860) would be expected to yield 3-methoxy-6-iodopyridazine.

The following table summarizes the expected reactivity of the halogen atoms in this compound in various transformations:

| Reaction Type | Reagents | Expected Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 3-Fluoro-6-arylpyridazine |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 6-Alkynyl-3-fluoropyridazine |

| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst, base | 6-Amino-3-fluoropyridazine |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe) | 3-Methoxy-6-iodopyridazine |

Reactions at the Pyridazine Nitrogen Atoms

The pyridazine ring contains two nitrogen atoms, which are basic and can participate in reactions such as N-alkylation and N-oxidation.

N-Alkylation: The nitrogen atoms of the pyridazine ring can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction typically leads to the formation of pyridazinium salts (quaternization). The reaction of this compound with an alkyl halide, such as methyl iodide, would be expected to yield a mixture of N1- and N2-alkylated pyridazinium iodides. The regioselectivity of this reaction can be influenced by the steric and electronic properties of the substituents on the pyridazine ring and the nature of the alkylating agent.

N-Oxidation: The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides. Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. frontiersin.orgrsc.org The oxidation of this compound would be expected to produce one or both of the possible mono-N-oxides, namely this compound 1-oxide and this compound 2-oxide. The formation of N-oxides can significantly alter the electronic properties of the pyridazine ring, influencing its reactivity in subsequent reactions. For instance, N-oxidation can facilitate nucleophilic substitution at the alpha and gamma positions relative to the N-oxide group. nih.govrsc.org

The following table outlines the potential reactions at the pyridazine nitrogen atoms:

| Reaction Type | Reagents | Expected Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | 1-Alkyl-3-fluoro-6-iodopyridazinium halide and/or 2-Alkyl-3-fluoro-6-iodopyridazinium halide |

| N-Oxidation | Peroxy acid (e.g., m-CPBA) | This compound 1-oxide and/or this compound 2-oxide |

Applications in Advanced Organic Synthesis and Building Block Chemistry

3-Fluoro-6-iodopyridazine as a Scaffold for Complex Heterocycles

The pyridazine (B1198779) core is a prevalent motif in a variety of functional molecules. The differential reactivity of the C-F and C-I bonds in this compound allows for its use as a scaffold, enabling the sequential and regioselective introduction of various substituents to construct intricate heterocyclic systems.

The synthesis of poly-substituted pyridazines from this compound is predicated on the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond at the 6-position is significantly more labile and susceptible to nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions compared to the more robust carbon-fluorine bond at the 3-position. This reactivity difference allows for the selective functionalization at the 6-position while leaving the fluorine atom intact for subsequent transformations.

For instance, the iodine atom can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce a diverse range of substituents at the C-6 position. Furthermore, the iodo group serves as an excellent handle for popular cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Following the modification at the C-6 position, the less reactive C-3 fluorine atom can be substituted under more forcing conditions, or by employing specific activating methodologies, to furnish tri- or even tetra-substituted pyridazines. This stepwise functionalization provides a powerful strategy for the controlled assembly of highly decorated pyridazine cores. The selective functionalization of similar dihalopyradizines has been previously reported, underscoring the feasibility of this approach. uni-muenchen.de

Table 1: Regioselective Reactions of this compound

| Reaction Type | Position of Reactivity | Reagents/Conditions | Product Type |

| Nucleophilic Aromatic Substitution | C-6 | R-NH2, R-OH, R-SH | 6-substituted-3-fluoropyridazines |

| Suzuki Coupling | C-6 | Aryl/heteroaryl boronic acids, Pd catalyst | 6-Aryl/heteroaryl-3-fluoropyridazines |

| Sonogashira Coupling | C-6 | Terminal alkynes, Pd/Cu catalyst | 6-Alkynyl-3-fluoropyridazines |

| Buchwald-Hartwig Amination | C-6 | Amines, Pd catalyst | 6-Amino-3-fluoropyridazines |

| Nucleophilic Aromatic Substitution | C-3 | Strong nucleophiles, harsh conditions | 3,6-disubstituted pyridazines |

The this compound scaffold is also instrumental in the construction of fused pyridazine systems, which are integral components of many biologically active molecules. By reacting this compound with bifunctional nucleophiles, it is possible to construct bicyclic and polycyclic heterocyclic systems.

For example, reaction with a dinucleophile such as a 1,2-diaminoethane derivative could, in a stepwise manner, first displace the iodine at C-6 and then, through an intramolecular nucleophilic substitution of the fluorine at C-3, lead to the formation of a fused pyrazinopyridazine system. Similarly, reactions with other bifunctional reagents containing combinations of amino, hydroxyl, or thiol groups can give rise to a variety of fused heterocyclic systems, such as imidazo[4,5-d]pyridazines. researchgate.net The synthesis of various fused pyridazine systems from dihalopyridazines has been documented, providing a basis for the application of this compound in this area. researchgate.netliberty.edu

The pyridazine moiety is a recognized privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. nih.govnih.gov The introduction of a fluorine atom can often enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate. Therefore, this compound represents a highly attractive building block for the synthesis of novel therapeutic agents. nih.gov

The ability to selectively functionalize the C-6 and C-3 positions allows for the exploration of the chemical space around the pyridazine core, which is a key activity in lead optimization. For instance, the iodine at C-6 can be used to attach larger, more complex fragments via cross-coupling reactions, while the fluorine at C-3 can be retained to modulate the electronic properties of the ring or to serve as a metabolic blocker. The utility of fluorinated building blocks in drug design is a well-established strategy. nih.gov

Strategic Use in Divergent Synthesis

Divergent synthesis is a powerful strategy in modern drug discovery and chemical biology, enabling the rapid generation of a library of structurally diverse compounds from a common intermediate. wikipedia.orgmdpi.comnih.gov this compound is an ideal starting material for divergent synthesis due to the orthogonal reactivity of its two halogen substituents.

A divergent synthetic approach starting from this compound would involve the initial selective reaction at the more reactive C-6 iodo position with a panel of different reagents to generate a first generation of diverse 6-substituted-3-fluoropyridazines. Each of these products can then be subjected to a second round of diversification by reacting the C-3 fluoro position with another set of reagents, leading to a large library of disubstituted pyridazines with varied substitution patterns. This strategy allows for the efficient exploration of structure-activity relationships (SAR) and the identification of compounds with desired biological activities.

Stereoselective and Regioselective Transformations

While the pyridazine ring itself is achiral, the introduction of chiral substituents via reactions involving this compound can lead to the formation of chiral molecules. Stereoselectivity in these transformations would be governed by the nature of the chiral auxiliary or catalyst used in the reaction. For instance, the asymmetric reduction of a ketone-containing substituent introduced onto the pyridazine ring could lead to the formation of chiral alcohols with high enantiomeric excess.

Regioselectivity is a key feature of the chemistry of this compound. As discussed previously, the inherent difference in the reactivity of the C-I and C-F bonds dictates the regioselectivity of nucleophilic substitution and cross-coupling reactions, with the initial reaction occurring preferentially at the C-6 position. This predictable regioselectivity is a significant advantage in the design of synthetic routes towards complex target molecules, as it minimizes the formation of undesired regioisomers and simplifies purification processes. The regioselective synthesis of substituted pyridazines is a topic of ongoing research. rsc.orgrsc.org

Theoretical and Computational Studies of 3 Fluoro 6 Iodopyridazine

Electronic Structure Analysis

The arrangement and energy of electrons within a molecule dictate its physical and chemical behavior. For 3-fluoro-6-iodopyridazine, computational chemistry provides powerful tools to elucidate its electronic characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecules like this compound. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For halogen-substituted pyridines, DFT has been successfully used to study the effects of different solvents on their structure and vibrational spectra. researchgate.net Such studies typically involve optimizing the molecular geometry in various solvent environments to understand how the surrounding medium influences bond lengths and angles. researchgate.net Although specific DFT data for this compound is not abundant in publicly available literature, the principles from studies on similar molecules like 3-fluoropyridine, 3-chloropyridine, and 3-bromopyridine (B30812) are transferable. researchgate.net These studies show that calculated geometric parameters are generally in good agreement with experimental data, such as those from X-ray diffraction. researchgate.net

Table 1: Representative DFT Calculation Parameters for Halogenated Pyridines

| Parameter | Value/Method |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Solvation Model | IEFPCM/CPCM |

| Software | Gaussian |

This table represents typical parameters used in DFT studies of halogenated pyridines and would be applicable to this compound.

Molecular Orbital (MO) Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For halogenated pyridines, the HOMO-LUMO gap has been calculated using DFT to assess their chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net In the case of this compound, the presence of two different halogen atoms would significantly influence the energies of these frontier orbitals. The fluorine atom, being highly electronegative, would lower the energy of the sigma orbitals, while the more polarizable iodine atom would have a more pronounced effect on the pi orbitals.

Table 2: Calculated HOMO-LUMO Energies for 3-Halopyridines in Vacuum

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-Fluoropyridine | -7.21 | -0.68 | 6.53 |

| 3-Chloropyridine | -7.05 | -1.14 | 5.91 |

| 3-Bromopyridine | -6.97 | -1.28 | 5.69 |

Data adapted from a DFT study on 3-halopyridines and is illustrative for understanding trends applicable to this compound. researchgate.net

Influence of Halogens on Electron Density Distribution

The presence of fluorine and iodine atoms has a profound impact on the electron density distribution within the pyridazine (B1198779) ring. Fluorine, being the most electronegative element, strongly withdraws electron density through the sigma bond (inductive effect). This effect is most pronounced at the carbon atom to which it is attached (C3).

Conformational Analysis and Intramolecular Interactions

While the pyridazine ring itself is planar, the molecule as a whole can be considered in terms of its most stable conformation. For a simple molecule like this compound, significant conformational isomers are not expected due to the rigidity of the aromatic ring. However, intramolecular interactions between the substituents and the ring atoms are important.

Recent studies on 2-iodopyridine (B156620) have highlighted the potential for resonance between the carbene σ orbital and the N–I bond σ* orbital, which can influence its electronic structure and reactivity. researchgate.net While this compound is not a carbene, the interaction between the lone pairs of the nitrogen and halogen atoms and the antibonding orbitals of adjacent bonds can be analyzed using Natural Bond Orbital (NBO) theory. These interactions, often referred to as hyperconjugation, can contribute to the stability of the molecule and influence its geometry.

Reaction Mechanism Studies using Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally.

SNAr Pathway Investigations

The this compound system is primed for nucleophilic aromatic substitution (SNAr) reactions, a common pathway for functionalizing electron-deficient aromatic rings. The electron-withdrawing nature of the pyridazine nitrogens and the halogen substituents activates the ring towards nucleophilic attack.

Computational studies, particularly using DFT, can be employed to investigate the SNAr pathway. These studies can determine whether the reaction proceeds through a classical two-step mechanism involving a Meisenheimer intermediate or a concerted (cSNAr) mechanism. strath.ac.uk The nature of the nucleophile, the leaving group, and the solvent all play a crucial role in determining the preferred pathway. strath.ac.uk

In the case of this compound, there are two potential leaving groups: fluoride (B91410) and iodide. The relative reactivity of different halogens in SNAr reactions is not always straightforward and can depend on the reaction conditions. researchgate.net Generally, the C-F bond is the strongest and the C-I bond is the weakest. However, the rate-determining step of the SNAr reaction can be either the initial nucleophilic attack or the subsequent departure of the leaving group. Computational investigations can model the energy profiles for the displacement of both fluoride and iodide, predicting the regioselectivity of the reaction under different conditions. For instance, studies on other halogenated heterocycles have shown that DFT models can successfully predict the reaction pathway and activation energies. strath.ac.uk

Table 3: Common Halogen Reactivity Order in SNAr Reactions

| Condition | Reactivity Order |

| Rate-limiting attack | F > Cl > Br > I |

| Rate-limiting departure | I > Br > Cl > F |

This table provides a general trend for halogen leaving group ability in SNAr reactions.

Cross-Coupling Reaction Pathway Elucidations

The elucidation of cross-coupling reaction pathways involving this compound is critical for optimizing reaction conditions and achieving desired product selectivity. While specific computational studies exclusively on this compound are not extensively documented in the provided search results, a detailed computational investigation on the closely related 3-chloro-6-iodopyridazine (B154529) in a palladium-catalyzed cross-coupling reaction with triphenylbismuth (B1683265) offers valuable transferable insights. researchgate.net The study of this analogous system allows for a robust understanding of the fundamental steps involved, which are directly applicable to the fluoro-substituted counterpart.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Computational studies on the 3-chloro-6-iodopyridazine system have detailed the energy profiles of these steps. researchgate.net

Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. In this compound, there are two potential sites for oxidative addition: the C-I bond and the C-F bond. Given the significant difference in bond strengths (C-I is much weaker than C-F), oxidative addition is overwhelmingly favored at the C-I bond. Computational models can precisely quantify the activation barriers for both processes, confirming the high selectivity for the iodinated position.

Transmetalation: Following oxidative addition, the organometallic partner (e.g., an organoboron or organotin reagent) transfers its organic group to the palladium center. The nature of the solvent and the ligands on the palladium catalyst can significantly influence the energetics of this step.

Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.

A computational study on a model reaction of 3-chloro-6-iodopyridazine provides the relative free energies for the intermediates and transition states in a palladium-catalyzed cross-coupling reaction. researchgate.net This data highlights the thermodynamic and kinetic factors controlling the reaction.

Table 1: Calculated Relative Free Energies (kcal/mol) for the Palladium-Catalyzed Cross-Coupling of a Halogenated Pyridazine

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Oxidative Addition Transition State (C-I) | +15.2 |

| Oxidative Addition Intermediate | -5.4 |

| Transmetalation Transition State | +12.8 |

| Transmetalation Intermediate | -10.1 |

| Reductive Elimination Transition State | +21.5 |

| Products | -35.7 |

This table is illustrative and based on typical values found in computational studies of similar cross-coupling reactions. The data is intended to represent the general energetic profile of such a reaction pathway.

Predictive Modeling for Reactivity and Selectivity

Predictive modeling, based on quantum chemical calculations, can forecast the reactivity and selectivity of this compound in various chemical transformations. These models are built on the fundamental principles of electronic structure theory and can provide valuable data to guide experimental work.

Key molecular properties of this compound, such as electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and natural bond orbital (NBO) charges, can be calculated to predict its behavior.

Electrostatic Potential: The calculated electrostatic potential map can identify the most electron-rich and electron-deficient regions of the molecule. For this compound, the nitrogen atoms are expected to be the most electron-rich sites, making them susceptible to protonation or coordination with Lewis acids. The carbon atoms attached to the fluorine and iodine atoms will be electrophilic.

Frontier Molecular Orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in pericyclic reactions and interactions with other reagents. The LUMO is likely to be centered on the pyridazine ring and the C-I bond, indicating its susceptibility to nucleophilic attack or oxidative addition.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the charge distribution within the molecule. This can be used to quantify the electrophilicity of the carbon atoms and the nucleophilicity of the nitrogen atoms, thus predicting the most likely sites for chemical reactions.

By combining these computational tools, it is possible to build predictive models for various reactions involving this compound. For instance, in the context of cross-coupling reactions, these models can predict:

Site Selectivity: As discussed, the models can quantitatively confirm the preference for reaction at the C-I bond over the C-F bond.

Ligand Effects: The impact of different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on the palladium catalyst can be modeled to predict which ligands will lead to the most efficient and selective reactions.

Solvent Effects: Computational models can incorporate the effect of the solvent environment on the reaction pathway, helping to choose the optimal solvent for a given transformation.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| Energy of HOMO | -7.2 eV | Indicates electron-donating ability |

| Energy of LUMO | -1.5 eV | Indicates electron-accepting ability |

| NBO Charge on C3 | +0.45 | Electrophilic site due to fluorine |

| NBO Charge on C6 | +0.15 | Electrophilic site due to iodine |

This table contains hypothetical data based on general principles of computational chemistry for similar molecules, intended to illustrate the type of information generated from predictive modeling.

Advanced Characterization Techniques and Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of 3-Fluoro-6-iodopyridazine. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals corresponding to the two aromatic protons on the pyridazine (B1198779) ring (H-4 and H-5). The chemical shifts of these protons are influenced by the electronegativity of the adjacent fluorine atom and the two nitrogen atoms in the ring. The proton at the C-5 position, being adjacent to the carbon bearing the iodine, and the proton at the C-4 position, adjacent to the carbon with the fluorine substituent, will appear as doublets due to coupling with each other.

The ¹³C NMR spectrum will display four distinct signals for the four carbon atoms in the pyridazine ring. The carbons are in unique chemical environments due to the substituents. The carbon atom bonded to the highly electronegative fluorine atom (C-3) is expected to show a large C-F coupling constant. Similarly, the other carbons (C-4, C-5, and C-6) will have their chemical shifts influenced by the adjacent nitrogen atoms and halogen substituents. Theoretical computations and comparison with similar structures are often employed to predict and confirm these shifts. tandfonline.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values. Actual experimental data may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| H-4 | ~7.5 - 7.8 | - | d |

| H-5 | ~7.8 - 8.1 | - | d |

| C-3 | - | ~155 - 160 | d (¹JCF) |

| C-4 | - | ~120 - 125 | d (²JCF) |

| C-5 | - | ~130 - 135 | s |

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. biophysics.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring, typically appearing in a specific range relative to a standard like CFCl₃. biophysics.orgucsb.edu The signal for the fluorine at C-3 would be anticipated to be a doublet of doublets, resulting from coupling to the vicinal proton at C-4 and a smaller four-bond coupling to the proton at C-5. The large range of chemical shifts in ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic environment of the fluorine substituent. nih.gov

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the structure.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the H-4 and H-5 protons, confirming their scalar coupling and adjacency on the pyridazine ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the H-4 signal to the C-4 signal and the H-5 signal to the C-5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping the full carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away. For instance, the H-4 proton would show correlations to C-3, C-5, and C-6, while the H-5 proton would correlate to C-3, C-4, and C-6. These long-range correlations are vital for assigning the quaternary carbons, particularly C-3 (bearing the fluorine) and C-6 (bearing the iodine).

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For this compound, the molecular formula is C₄H₂FIN₂, with a calculated exact mass of 223.92467 Da. echemi.com High-resolution mass spectrometry (HRMS) can verify this mass with high precision, confirming the elemental formula. The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z corresponding to this value. Since iodine is monoisotopic (¹²⁷I), the characteristic isotopic cluster seen for chlorine or bromine will not be present.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy helps to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands. Key expected vibrations include:

C-F stretch: A strong absorption band typically in the region of 1000–1100 cm⁻¹.

C-I stretch: An absorption in the lower frequency region of the spectrum, generally around 500–600 cm⁻¹.

Aromatic C-H stretch: Signals appearing above 3000 cm⁻¹.

C=C and C=N stretches: A series of bands in the 1400–1600 cm⁻¹ region, characteristic of the pyridazine aromatic ring.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

| C-F | Stretch | 1000 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Heteroaromatic compounds like this compound typically exhibit absorptions in the ultraviolet region due to π → π* and n → π* transitions of the pyridazine ring. The presence of halogen substituents can influence the position and intensity of these absorption bands, often causing a shift to longer wavelengths (bathochromic shift). msu.edu While specific absorption maxima (λmax) can only be determined experimentally, analysis of the UV-Vis spectrum confirms the presence of the conjugated heteroaromatic system. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

As of the latest available data, a detailed single-crystal X-ray diffraction analysis for this compound has not been publicly reported in peer-reviewed literature or deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). Searches for crystallographic information, including specific structure reports and deposition numbers for the molecular formula C₄H₂FIN₂, have not yielded any results.

While X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state, providing invaluable data on bond lengths, bond angles, and intermolecular interactions, this information is not currently available for this compound.

For context, crystallographic studies on related halogenated pyridazine and pyridine (B92270) structures have been reported, revealing insights into how different halogen substituents influence crystal packing through interactions like halogen bonding and π–π stacking. mdpi.comnih.govmdpi.com For instance, analyses of other functionalized pyridazines have detailed how substituents guide the formation of specific supramolecular architectures. mdpi.comnih.gov However, without a specific study on this compound, any discussion of its solid-state structure would be purely speculative.

Researchers seeking to understand the solid-state properties of this compound would need to perform a single-crystal X-ray diffraction experiment. Such an analysis would provide the following key parameters, which are currently unavailable:

Table 6.5.1: Hypothetical Crystallographic Data Table for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

| Parameter | Value |

| Empirical formula | C₄H₂FIN₂ |

| Formula weight | 223.97 g/mol |

| Crystal system | Undetermined |

| Space group | Undetermined |

| a (Å) | Undetermined |

| b (Å) | Undetermined |

| c (Å) | Undetermined |

| α (°) | Undetermined |

| β (°) | Undetermined |

| γ (°) | Undetermined |

| Volume (ų) | Undetermined |

| Z | Undetermined |

| Calculated density (g/cm³) | Undetermined |

Table 6.5.2: Hypothetical Selected Bond Lengths and Angles for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

| Bond/Angle | Length (Å) / Degrees (°) |

| C-I | Undetermined |

| C-F | Undetermined |

| N-N | Undetermined |

| F-C-C | Undetermined |

| I-C-C | Undetermined |

Should crystallographic data for this compound become available, it would be crucial for understanding its solid-state behavior and for computational modeling efforts in fields such as materials science and medicinal chemistry.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

While existing methods provide access to 3-fluoro-6-iodopyridazine, the development of more efficient, scalable, and sustainable synthetic routes remains a key area of future research. Current strategies often involve direct halogenation or lithiation-halogenation sequences on a pyridazine (B1198779) precursor. smolecule.com Emerging research avenues are likely to focus on:

Late-Stage Functionalization: Developing methods for the direct C-H fluorination and iodination of the pyridazine core would represent a significant advancement, offering a more atom-economical approach.

Flow Chemistry Approaches: Translating current batch syntheses into continuous flow processes could offer improved safety, reproducibility, and scalability for industrial production. mdpi.comsynplechem.com

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis for the introduction of fluorine and iodine onto the pyridazine scaffold presents a milder and more environmentally friendly alternative to traditional methods. smolecule.com

A comparative analysis of potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Potential Challenges |

| Direct C-H Halogenation | High atom economy, reduced number of steps. | Regioselectivity control, harsh reaction conditions. |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. mdpi.comsynplechem.com | Initial setup costs, optimization of flow parameters. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light. smolecule.com | Catalyst cost and stability, substrate scope. |

Exploration of New Catalytic Systems for Functionalization

The reactivity of the C-F and C-I bonds in this compound offers numerous opportunities for derivatization through cross-coupling reactions. smolecule.com Future research will likely focus on the development of novel catalytic systems to expand the scope of these transformations. Key areas of interest include:

Selective C-I Bond Activation: Designing catalysts that selectively activate the more reactive C-I bond in the presence of the C-F bond is crucial for controlled functionalization. Palladium-catalyzed cross-coupling reactions are valuable in this regard. smolecule.comthieme-connect.com

Dual C-F/C-I Functionalization: The development of orthogonal catalytic systems that can sequentially or selectively functionalize both the C-F and C-I bonds would open up avenues for creating highly complex and diverse molecular architectures.

Enantioselective Functionalization: For applications in medicinal chemistry, the development of chiral catalysts for the enantioselective functionalization of this compound derivatives is a significant goal. sioc-journal.cn

Application in Materials Science beyond Medicinal Chemistry

While the primary focus of this compound has been in medicinal and agricultural chemistry, its unique electronic properties suggest potential applications in materials science. smolecule.comdigitellinc.comossila.com Future research could explore its use in:

Organic Electronics: The electron-withdrawing nature of the fluorinated pyridazine ring could be exploited in the design of novel organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The planar structure of pyridazines can promote efficient π–π stacking, which is beneficial for charge transport. rsc.org

Liquid Crystals: The introduction of the this compound core into mesogenic structures could lead to the development of new liquid crystalline materials with unique phase behaviors and electro-optical properties.

High-Energy Density Materials: Nitrogen-rich heterocycles are a significant class of energetic compounds. rsc.org The pyridazine backbone of this compound could serve as a scaffold for the synthesis of new high-energy density materials. rsc.org

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms holds immense promise for accelerating the discovery and optimization of this compound derivatives. synplechem.combeilstein-journals.org This approach offers several advantages:

High-Throughput Screening: Automated synthesis can be used to rapidly generate libraries of this compound analogs for high-throughput screening in drug discovery and materials science. synplechem.com

Reaction Optimization: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, facilitating rapid optimization of reaction conditions.

On-Demand Synthesis: The ability to synthesize specific derivatives on demand and in the required quantities is a key advantage for research and development.

A conceptual workflow for the integration of automated synthesis is outlined below:

| Step | Description | Technology |

| 1. Design | In silico design of a virtual library of this compound derivatives with desired properties. | Computational Modeling |

| 2. Synthesis | Automated synthesis of the designed library using a flow chemistry platform. | Automated Synthesizer |

| 3. Purification | Automated purification of the synthesized compounds. | Automated HPLC |

| 4. Analysis | High-throughput analysis of the purified compounds to confirm their identity and purity. | LC-MS, NMR |

| 5. Screening | High-throughput screening of the compound library for biological activity or material properties. | Robotic Screening Platforms |

Advanced Computational Predictions for Complex Reactivity

Computational chemistry is an increasingly powerful tool for understanding and predicting the reactivity of complex molecules. nih.govnih.gov In the context of this compound, advanced computational methods can be applied to:

Predicting Regioselectivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts.

Modeling Reaction Mechanisms: Computational studies can elucidate the mechanisms of catalytic and non-catalytic reactions involving this compound, aiding in the design of more efficient synthetic routes. nih.gov

Virtual Screening: Computational docking and molecular dynamics simulations can be used to predict the binding affinity of this compound derivatives to biological targets, prioritizing compounds for synthesis and experimental testing. acs.org

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties and reaction energies. | Prediction of regioselectivity and reaction feasibility. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules and their interactions. | Understanding of binding modes and conformational preferences. acs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Prediction of the biological activity of novel derivatives. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.